REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([N+:12](=[O:13])[O-:14])[cH:8][c:9]2[cH:10][cH:11]1.[O:15]1[CH2:16][CH:17]([NH2:24])[c:18]2[c:19]1[cH:20][cH:21][cH:22][cH:23]2>>[c:2]1([NH:24][CH:17]2[CH2:16][O:15][c:19]3[c:18]2[cH:23][cH:22][cH:21][cH:20]3)[n:3][c:4]2[cH:5][cH:6][c:7]([N+:12](=[O:13])[O-:14])[cH:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2nc(Cl)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1COc2ccccc21
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2nc(NC3COc4ccccc43)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |